

Rezvilutamide Exhibits Lower CNS Penetration Compared to Enzalutamide: A Comparative Analysis

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Compound of Interest

Compound Name: Rezvilutamide

Cat. No.: B8201621

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For researchers and drug development professionals, understanding the central nervous system (CNS) penetration of therapeutic agents is critical, particularly for drugs with potential neurological side effects. This guide provides a comparative analysis of the CNS penetration of two potent androgen receptor (AR) antagonists, **Rezvilutamide** and Enzalutamide, based on available preclinical data.

Rezvilutamide, a novel AR inhibitor, has been developed to offer a therapeutic advantage by minimizing CNS-related adverse events. Preclinical studies suggest that **Rezvilutamide** exhibits significantly lower penetration across the blood-brain barrier (BBB) compared to Enzalutamide.[1][2] This difference in CNS distribution may translate to a more favorable safety profile, particularly concerning neurological side effects often associated with AR-targeted therapies.

Quantitative Comparison of CNS Penetration

Preclinical studies in animal models provide quantitative estimates of CNS penetration, typically expressed as brain-to-plasma or brain-to-blood concentration ratios. While specific quantitative data for **Rezvilutamide**'s CNS penetration from publicly available peer-reviewed literature is limited, reports from its developer, Jiangsu Hengrui Medicine, and associated clinical trial publications consistently describe its "low" or "significantly lower" brain distribution compared to Enzalutamide.[2][3][4]

For Enzalutamide, preclinical data from studies in both rats and mice are available, offering a clearer picture of its capacity to cross the blood-brain barrier.

Drug	Animal Model	Parameter	Value	Reference
Enzalutamide	Rat	Brain-to-Blood Ratio	~0.765	
Enzalutamide	Mouse	Brain-to-Plasma Ratio	27%	
Rezvilutamide	Mouse	Brain Distribution	Much less than Enzalutamide	

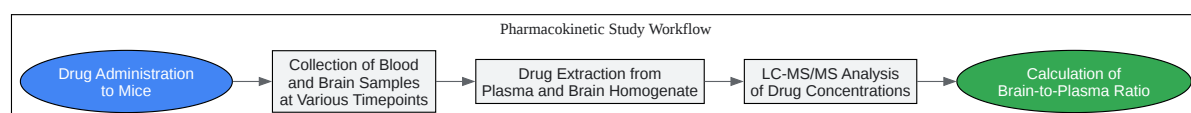
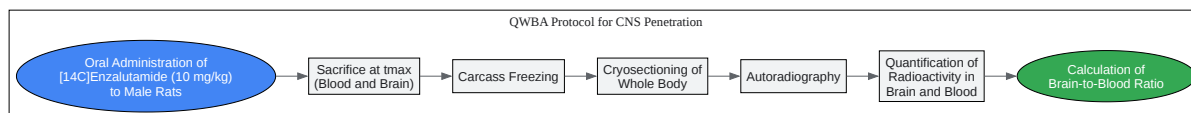
Experimental Methodologies

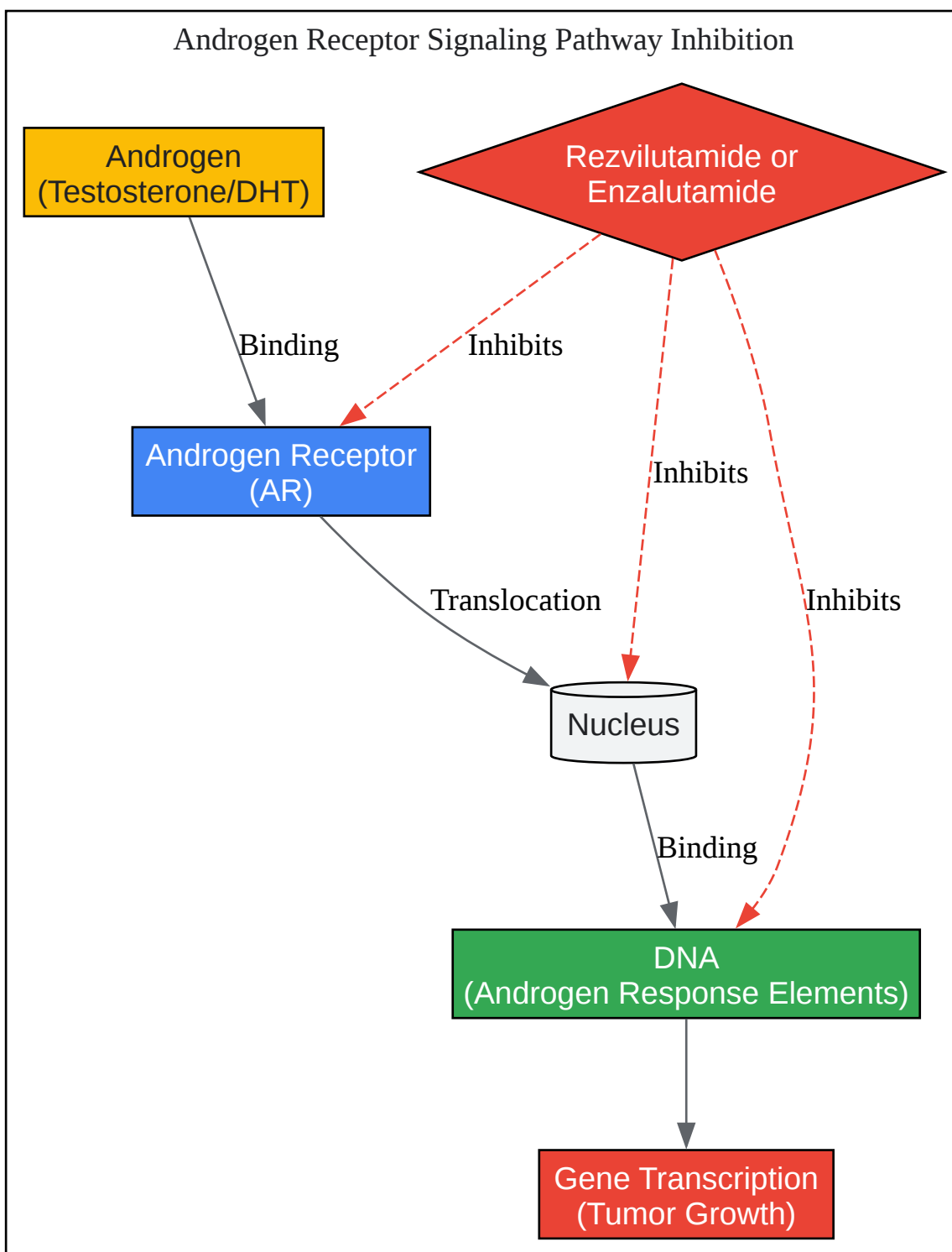
The quantitative data for Enzalutamide's CNS penetration was primarily generated using quantitative whole-body autoradiography (QWBA) in rats and pharmacokinetic studies in mice.

Quantitative Whole-Body Autoragraphy (QWBA) of [14C]Enzalutamide in Rats

This technique provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the body.

- Test System: Male rats.
- Drug Administration: A single oral dose of 10 mg/kg [14C]Enzalutamide was administered.
- Sample Collection: Animals were sacrificed at the time of maximum drug concentration (tmax) in the blood and brain.
- Analysis: The carcasses were frozen and sectioned for autoradiography to determine the concentration of radioactivity in various tissues, including the brain and blood. The brain-to-blood ratio was then calculated.





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